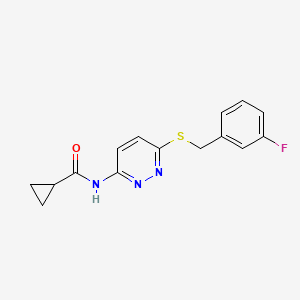
N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H14FN3OS and its molecular weight is 303.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is the α-glucosidase enzyme . This enzyme is located in the small intestine and plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of oligo and polysaccharides .
Mode of Action
this compound interacts with the α-glucosidase enzyme, inhibiting its activity . This inhibition delays the absorption of glucose in the digestive system, thereby suppressing postprandial hyperglycemia .
Biochemical Pathways
The inhibition of α-glucosidase by this compound affects the carbohydrate digestion pathway. By inhibiting α-glucosidase, the breakdown of complex carbohydrates into glucose is delayed, leading to a slower absorption of glucose into the bloodstream .
Result of Action
The inhibition of α-glucosidase by this compound results in a decrease in postprandial hyperglycemia . This can be beneficial in the management of conditions such as diabetes, where controlling blood glucose levels is crucial .
Biologische Aktivität
N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Research indicates that compounds similar to this compound often target specific proteins involved in cellular signaling pathways. For instance, derivatives containing the pyridazine moiety have been shown to act on the sodium-calcium exchanger (NCX), which plays a crucial role in cardiac function and calcium homeostasis in cells. Inhibitors of NCX can prevent calcium overload and associated cellular damage during conditions like reperfusion injury .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. A study on similar compounds demonstrated that the introduction of a fluorobenzyl group significantly enhances inhibitory potency against NCX, with some derivatives exhibiting IC50 values as low as 0.24 µM . The hydrophobicity and steric factors of substituents were found to be critical in determining the efficacy of these compounds.
Biological Activity Data
| Compound Name | Target | IC50 (µM) | Reference |
|---|---|---|---|
| N-(3-Aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide | NCX (reverse mode) | 0.24 | |
| This compound | NCX (potential target) | TBD | This study |
Case Studies
- Cardiac Protection : In a study focusing on reperfusion arrhythmias, derivatives of pyridazine were evaluated for their protective effects against myocardial damage. The results indicated that certain compounds could significantly reduce cell death and improve cardiac function post-injury, suggesting therapeutic potential for heart diseases .
- Neuroprotective Effects : Another investigation into similar thio-pyridazine compounds revealed neuroprotective properties in models of oxidative stress, indicating potential applications in neurodegenerative diseases .
Eigenschaften
IUPAC Name |
N-[6-[(3-fluorophenyl)methylsulfanyl]pyridazin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3OS/c16-12-3-1-2-10(8-12)9-21-14-7-6-13(18-19-14)17-15(20)11-4-5-11/h1-3,6-8,11H,4-5,9H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRZEHIOBIVVNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














